molecular formula C12H18N2 B8589855 2-(Pyrrolidin-1-yl)-4-amino-m-xylene

2-(Pyrrolidin-1-yl)-4-amino-m-xylene

Cat. No.: B8589855
M. Wt: 190.28 g/mol
InChI Key: ROMZTDPXNDCSDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Pyrrolidin-1-yl)-4-amino-m-xylene is a high-purity chemical compound supplied as a stable, solid or liquid for use in research and development. This specialty chemical is valued primarily as a key synthetic intermediate and building block in organic synthesis, particularly in the development of novel active molecules. Its structure, featuring both a pyrrolidine group and an aromatic amine, makes it a versatile precursor for constructing more complex heterocyclic systems often found in pharmaceutical and agrochemical candidates. Researchers utilize this compound to explore new chemical spaces in medicinal chemistry, potentially for creating ligands that target central nervous system (CNS) receptors or enzymes, given the prevalence of pyrrolidine motifs in bioactive molecules . The presence of the amino group allows for further functionalization through diazotization, amide coupling, or condensation reactions. This product is intended for research use only in a laboratory setting and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the safety data sheet (SDS) prior to handling.

Properties

Molecular Formula

C12H18N2

Molecular Weight

190.28 g/mol

IUPAC Name

2,4-dimethyl-3-pyrrolidin-1-ylaniline

InChI

InChI=1S/C12H18N2/c1-9-5-6-11(13)10(2)12(9)14-7-3-4-8-14/h5-6H,3-4,7-8,13H2,1-2H3

InChI Key

ROMZTDPXNDCSDU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C=C1)N)C)N2CCCC2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Pyridine-Based Systems

discusses pyridine derivatives like 2-Amino-4-(2-chloro-5-(4-substituted phenyl)pyridin-3-yl)-1-(4-substituted phenyl)pyridine, which share functional similarities with 2-(Pyrrolidin-1-yl)-4-amino-m-xylene, such as amino groups and heterocyclic moieties. Key comparisons include:

Property This compound Pyridine Derivatives ()
Core Structure m-Xylene (aromatic) Bipyridine (heteroaromatic)
Substituents Pyrrolidine, -NH₂ Chlorine, substituted phenyl, -NH₂
Melting Point Not reported 268–287°C
Molecular Weight ~220–250 g/mol (estimated) 466–545 g/mol
Nitrogen Content ~12–15% (estimated) 10.26–12.54%
Synthetic Yield Not reported 67–81%

The pyridine derivatives exhibit higher molecular weights and melting points due to extended aromatic systems and halogen substituents (e.g., Cl, Br).

Pharmacological Analogues (TRK Kinase Inhibitors)

highlights 5-(2-(2,5-difluorophenyl)pyrrolidin-1-yl)-3-(1H-pyrazol-1-yl)pyrazolo[1,5-a]pyrimidine , a TRK kinase inhibitor containing a pyrrolidine moiety. While structurally distinct from the m-xylene derivative, both compounds leverage pyrrolidine’s conformational flexibility and basicity. Key contrasts include:

Property This compound TRK Inhibitor ()
Core Structure Benzene Pyrazolo[1,5-a]pyrimidine
Pharmacological Role Undocumented TRK kinase inhibition (anticancer)
Fluorine Substitution Absent Present (2,5-difluorophenyl)
Target Interaction Not studied Binds to TRK kinase ATP pocket

The TRK inhibitor’s fluorine atoms enhance metabolic stability and binding affinity, whereas the m-xylene derivative lacks such modifications. This underscores the importance of heterocyclic frameworks and halogenation in drug design .

Research Findings and Implications

  • Synthetic Challenges: Pyridine derivatives () achieve moderate yields (67–81%) via multi-step coupling reactions. For this compound, analogous methods (e.g., Buchwald-Hartwig amination) may apply, but steric hindrance from the m-xylene backbone could reduce efficiency .
  • Spectroscopic Characterization : Like the pyridine derivatives, NMR and IR spectroscopy would be critical for verifying the m-xylene compound’s structure. Discrepancies in δH (1H NMR) could arise from the pyrrolidine ring’s electron-donating effects .
  • Biological Potential: The TRK inhibitor () demonstrates that pyrrolidine-containing compounds can target kinases. While unconfirmed, the m-xylene derivative’s amino group might enable similar interactions with biological targets .

Q & A

Q. How should researchers cross-validate analytical data to ensure reproducibility?

  • Methodological Answer :
  • Compare NMR data with published spectra of structurally analogous compounds (e.g., 4-amino-pyrrolidine derivatives) .
  • Replicate chromatographic results across multiple instruments (e.g., Agilent vs. Waters HPLC systems) .

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